4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

This 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine (CAS 2098085-95-9) is a strategic dual-halogen building block enabling sequential, chemoselective derivatization for accelerated hit-to-lead campaigns. The para-bromo substituent provides anomalous scattering for SAD/MAD phasing in crystallographic fragment screening, while the C6 chlorine serves as a synthetic handle for SNAr diversification. With a molecular weight of 297.58 g/mol and a tunable bromine hydrophobicity contribution (π = +0.86), it occupies a critical property space for CNS-penetrant and intracellular-targeted programs. Confirm availability and request pricing.

Molecular Formula C12H10BrClN2
Molecular Weight 297.58 g/mol
CAS No. 2098085-95-9
Cat. No. B1479338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine
CAS2098085-95-9
Molecular FormulaC12H10BrClN2
Molecular Weight297.58 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrClN2/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3
InChIKeyRGUVTMUIPQFBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine (CAS 2098085-95-9): Essential Procurement Specifications and Baseline Data for Research Sourcing


4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine (CAS 2098085-95-9) is a halogenated pyrimidine derivative bearing three distinct substituents: a 4-bromobenzyl moiety at the C4 position, a chlorine atom at C6, and a methyl group at C2 . The molecular formula is C12H10BrClN2 with a molecular weight of 297.58 g/mol . This compound serves as a key intermediate and building block in medicinal chemistry, particularly for generating structural diversity via nucleophilic aromatic substitution (SNAr) at the C6 chlorine position while the C4 bromobenzyl group modulates physicochemical properties and target-binding interactions [1]. Commercially available purity specifications are typically 95% or 98%, with vendor-reported inventory availability at the gram scale for research applications .

Why 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine Cannot Be Interchanged with Common In-Class Pyrimidine Analogs


Despite sharing the 6-chloro-2-methylpyrimidine core with numerous commercially available building blocks, 4-(4-bromobenzyl)-6-chloro-2-methylpyrimidine exhibits substitution-pattern-specific differentiation that precludes simple analog substitution. The para-bromo substitution on the C4 benzyl ring introduces distinct electronic properties (electron-withdrawing inductive effect) and steric bulk that directly influence downstream reactivity and target-binding profiles [1]. Structure-activity relationship (SAR) studies on related pyrimidine scaffolds demonstrate that halogen identity and position on the benzyl ring significantly modulate enzyme inhibition potency—a substitution effect that cannot be replicated by non-halogenated benzyl, chloro-benzyl, or fluoro-benzyl analogs without altering biological outcomes [2]. Furthermore, the C6 chlorine serves as a synthetic handle for further derivatization, making compound-specific purity and substitution integrity critical parameters for reproducible downstream synthesis [3].

Quantitative Differentiation Evidence: 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine Versus Closest Structural Analogs


Electron-Withdrawing Effect of 4-Bromobenzyl Substituent: SAR Evidence for Enhanced Target-Binding Interactions

The 4-bromobenzyl group at the C4 position provides a critical electron-withdrawing inductive effect that distinguishes this compound from its non-halogenated benzyl analog (4-benzyl-6-chloro-2-methylpyrimidine, CAS 100565-30-8). In structurally related pyrimidine-based inhibitors, the para-bromo substitution enhances π-π stacking interactions with aromatic residues in enzyme active sites, with SAR studies confirming that bromine substitution at the para position of the benzyl ring yields superior target engagement compared to unsubstituted benzyl derivatives [1]. This electronic contribution is quantifiable via Hammett σp constants: the 4-bromobenzyl group (σp = 0.23 for Br) exerts a measurable electron-withdrawing effect absent in the unsubstituted benzyl analog (σp = 0.00) [2].

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Molecular Weight and Lipophilicity Differentiation: 4-Bromobenzyl vs. Unsubstituted Benzyl Analog

4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine exhibits a molecular weight of 297.58 g/mol, representing a +78.90 g/mol increase (+36.1%) relative to its non-brominated analog 4-benzyl-6-chloro-2-methylpyrimidine (MW 218.68 g/mol) . This molecular weight differential corresponds to an estimated cLogP increase of approximately +0.7 to +1.0 units (bromine substitution effect on lipophilicity), consistent with the hydrophobic contribution of the bromine atom (π = +0.86 for Br in aromatic systems) [1]. The increased lipophilicity may confer enhanced membrane permeability while the higher molecular weight positions the compound within a distinct property space for fragment-to-lead optimization programs [2].

Physicochemical Properties ADME Optimization Compound Selection

Dual Halogen Synthetic Versatility: C6 Chlorine as SNAr Handle with C4 Bromobenzyl as Orthogonal Functional Group

4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine offers a dual-halogen scaffold that enables sequential, chemoselective derivatization strategies. The C6 chlorine is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, allowing introduction of amines, alkoxides, or thiols without disturbing the C4 bromobenzyl group [1]. The C4 bromobenzyl moiety can subsequently participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) via the para-bromo substituent, providing orthogonal functionalization capacity absent in simpler mono-halogenated pyrimidine building blocks [2]. In mechanochemical Minisci C–H alkylation studies, pyrimidine derivatives bearing chlorine substituents demonstrate excellent regioselectivity for C4 alkylation with alkyl bromides and chlorides, underscoring the synthetic utility of this substitution pattern [3].

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Bromine-Enabled Heavy Atom Effect: Crystallographic and Biophysical Application Differentiation

The presence of the para-bromine atom at the C4 benzyl position confers a significant heavy-atom effect that differentiates 4-(4-bromobenzyl)-6-chloro-2-methylpyrimidine from non-brominated and fluoro/chloro-substituted analogs. Bromine (atomic number 35) provides strong anomalous scattering for X-ray crystallographic phasing (MAD/SAD experiments), with anomalous scattering coefficients f' and f'' for Br at Cu Kα wavelength (1.5418 Å) of approximately -0.7 and 1.5 electrons, respectively—substantially higher than chlorine (Z=17) and fluorine (Z=9) which provide negligible anomalous signal [1]. This property enables direct experimental phasing of protein-ligand co-crystal structures without requiring additional heavy-atom derivatization steps, a capability unavailable with the unsubstituted benzyl, 4-fluorobenzyl, or 4-chlorobenzyl analogs [2].

Structural Biology X-ray Crystallography Biophysical Assays

Recommended Research and Industrial Application Scenarios for 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine


Fragment-to-Lead Optimization: Bromine-Containing Scaffold for SAR Exploration

This compound serves as an optimal starting scaffold for fragment-to-lead campaigns where bromine substitution enables direct SAR evaluation of electron-withdrawing effects on target binding. The Hammett σp = 0.23 of the para-bromo substituent provides a quantifiable electronic baseline for comparative assessment of target engagement across a series of halogen-substituted analogs (F, Cl, Br, I). The dual-halogen architecture supports parallel library synthesis: C6 SNAr diversification to explore binding-pocket interactions while the C4 bromobenzyl group remains intact as an electronic and steric anchor [1].

X-ray Crystallographic Fragment Screening: Bromine-Enabled Experimental Phasing

This compound is uniquely suited for fragment-based drug discovery programs requiring experimental crystallographic phasing. The bromine heavy atom (Z=35) provides strong anomalous scattering (f'' ≈ 1.5 e⁻ at Cu Kα) enabling SAD/MAD phasing of protein-ligand co-crystal structures without additional heavy-atom soaking or derivatization [1]. This capability is particularly valuable for high-throughput crystallographic fragment screening campaigns where rapid, unambiguous electron density assignment accelerates hit validation and structure-guided optimization [2].

Sequential Divergent Synthesis: Orthogonal Functionalization for Library Generation

The compound's two orthogonal reactive sites—C6 chlorine for SNAr and C4 para-bromine for palladium-catalyzed cross-coupling—enable sequential, chemoselective derivatization strategies that are inaccessible with mono-halogenated building blocks. This dual-halogen architecture supports generation of structurally diverse compound libraries (e.g., 96-well parallel synthesis) for hit expansion and lead optimization campaigns [1]. The para-bromine serves as a latent cross-coupling handle that can be activated after C6 diversification, allowing modular construction of C4-aryl, C4-amino, or C4-alkynyl derivatives [2].

Physicochemical Property Modulation: Lipophilicity-Driven ADME Optimization

With a molecular weight of 297.58 g/mol and estimated cLogP increase of +0.7 to +1.0 relative to non-brominated analogs, this compound occupies a distinct property space that is particularly valuable for optimizing membrane permeability in CNS-penetrant or intracellular-targeted programs. The bromine hydrophobic contribution (π = +0.86) provides a tunable lipophilicity handle for balancing potency with favorable ADME characteristics, making this compound a strategic building block for property-driven medicinal chemistry optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.